An In-depth Technical Guide to N-(5-hydroxy-2-nitrophenyl)acetamide: From Microbial Discovery to Synthetic Pathways and Biological Insights
An In-depth Technical Guide to N-(5-hydroxy-2-nitrophenyl)acetamide: From Microbial Discovery to Synthetic Pathways and Biological Insights
Abstract
This technical guide provides a comprehensive overview of N-(5-hydroxy-2-nitrophenyl)acetamide, a nitroaromatic compound that has recently emerged from the realm of microbial metabolism. While not a compound with a long-standing history in classical organic synthesis, its identification as a natural product has opened new avenues for research into its biological activity and potential applications. This document details its discovery, proposes robust synthetic protocols based on established chemical principles, summarizes its physicochemical properties, and explores its known biological interactions. Experimental workflows and a hypothesized biological pathway are visualized to provide a clear and concise understanding for researchers, scientists, and drug development professionals.
Introduction and Historical Context: A Microbial Metabolite Emerges
Unlike many well-known nitroaromatic compounds with historical roots in the synthetic dye industry, the story of N-(5-hydroxy-2-nitrophenyl)acetamide begins in a biological context. There is no prominent documentation of its synthesis or discovery in early chemical literature. Instead, its identification is recent, arising from studies on the microbial degradation of 2-benzoxazolinone (BOA), a natural product found in certain plants.
Specifically, N-(2-hydroxy-5-nitrophenyl) acetamide (a synonym for the title compound) was identified as a metabolite when microorganisms such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 were incubated with 2-acetamido-phenol, a degradation product of BOA.[1][2] This discovery places N-(5-hydroxy-2-nitrophenyl)acetamide in the interesting class of microbially-produced nitroaromatic compounds and suggests a role in microbial signaling or detoxification pathways.
Proposed Synthetic Pathways
While N-(5-hydroxy-2-nitrophenyl)acetamide is of recent biological discovery, its chemical structure lends itself to synthesis through well-established organic chemistry reactions. Two primary retrosynthetic routes are proposed: the nitration of an acetylated aminophenol precursor, or the acetylation of a nitrated aminophenol. The choice of route may depend on the availability of starting materials and the desired control over regioselectivity.
Route 1: Nitration of N-(3-hydroxyphenyl)acetamide
This approach involves the protection of the amino group of 3-aminophenol via acetylation, followed by electrophilic aromatic substitution to introduce the nitro group. The hydroxyl and acetamido groups are ortho-, para-directing. Given the steric hindrance at the 2-position from the acetamido group and the 4-position from the hydroxyl group, the 6-position (ortho to hydroxyl, para to acetamido) and the 2-position (ortho to both) are potential sites for nitration. Careful control of reaction conditions is crucial to favor the desired 2-nitro isomer.
Step 1: Acetylation of 3-Aminophenol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(3-hydroxyphenyl)acetamide.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
Step 2: Nitration of N-(3-hydroxyphenyl)acetamide
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(3-hydroxyphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of N-(3-hydroxyphenyl)acetamide, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-10°C, monitoring the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude N-(5-hydroxy-2-nitrophenyl)acetamide.
-
Filter the yellow solid, wash it thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as an ethanol-water mixture.
Route 2: Acetylation of 2-Amino-4-nitrophenol
This alternative pathway begins with the commercially available 2-amino-4-nitrophenol. The amino group is then acetylated. This method is generally more direct if the starting material is readily accessible and avoids potential isomeric byproducts from the nitration step.
-
Dissolve 2-amino-4-nitrophenol in a suitable solvent such as acetonitrile/water.[3]
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the mixture.[3]
-
Carefully add a base, such as sodium bicarbonate, to maintain a pH between 5.5 and 6.5.[3]
-
Stir the reaction mixture until the acetylation is complete, monitoring by TLC.
-
The product, N-(5-hydroxy-2-nitrophenyl)acetamide, should precipitate from the reaction mixture.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain the purified product.[3]
Causality Behind Experimental Choices
-
Protection of the Amino Group (Route 1): Direct nitration of aminophenols can lead to oxidation and the formation of tarry byproducts. Acetylation of the amino group moderates its activating effect and protects it from oxidation, leading to a cleaner reaction.[4]
-
Low-Temperature Nitration: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature (0-10°C) is critical to control the reaction rate, prevent over-nitration (the addition of multiple nitro groups), and improve the regioselectivity towards the desired isomer.[4][5]
-
Mixed Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in electrophilic aromatic substitution.[6][7]
Synthetic Workflow Diagram
Caption: Proposed synthetic routes to N-(5-hydroxy-2-nitrophenyl)acetamide.
Physicochemical Properties
Detailed experimental data for N-(5-hydroxy-2-nitrophenyl)acetamide is sparse in the literature. The product is available from some suppliers for early discovery research, but often without extensive analytical data.[8] The following table summarizes available and computed properties.
| Property | Value | Source |
| CAS Number | 67915-26-8 | Sigma-Aldrich[8] |
| Molecular Formula | C₈H₈N₂O₄ | Sigma-Aldrich[8] |
| Molecular Weight | 196.16 g/mol | Sigma-Aldrich[8] |
| Appearance | Yellow Solid (Predicted) | ChemicalBook[9] |
| Melting Point | 218-220 °C (for isomer N-(4-hydroxy-2-nitrophenyl)acetamide) | ChemicalBook[9] |
| pKa (Predicted) | 8.23 ± 0.12 | ChemicalBook[9] |
| Solubility (Predicted) | Slightly soluble in DMSO and Methanol | ChemicalBook[9] |
Biological Activity and Signaling Pathways
The primary biological context for N-(5-hydroxy-2-nitrophenyl)acetamide is its role as a microbial metabolite. Recent studies have begun to explore its bioactivity, particularly in plant systems.
Effects on Arabidopsis thaliana
When applied to Arabidopsis thaliana, 1 mM N-(2-hydroxy-5-nitrophenyl) acetamide was found to alter the expression profile of several genes.[1][2] The most significantly upregulated gene was the pathogen-inducible terpene synthase TPS04.[1][2] Terpene synthases are involved in plant defense mechanisms, suggesting that this compound may act as a signaling molecule that triggers a defense response. Interestingly, this bioactivity is quickly nullified by glucosylation, a common detoxification pathway in plants.[1][2] At higher concentrations (2 mM and above), the compound induced wilting in young leaves.[2]
Microbial Detoxification
Various microorganisms and plants have been shown to detoxify N-(2-hydroxy-5-nitrophenyl) acetamide by conjugating it with sugars or sulfate groups. For example, Pseudomonas laurentiana, Pantoea ananatis, and the yeast Papiliotrema baii convert it to its glucoside derivative.[1][2] The Actinomucor elegans consortium synthesizes 2-acetamido-4-nitrophenyl sulfate.[1][2] This highlights the compound's recognition by various biological systems and their enzymatic machinery for detoxification.
Hypothesized Biological Interaction Pathway
Caption: Hypothesized interaction of N-(5-hydroxy-2-nitrophenyl)acetamide in a plant cell.
Conclusion
N-(5-hydroxy-2-nitrophenyl)acetamide represents a departure from classically synthesized molecules, with its origins in microbial biotransformation. While its history is short, its emergence highlights the vast chemical diversity present in the microbial world. The proposed synthetic routes provide a clear pathway for chemists to produce this compound for further study, enabling a deeper investigation into the biological activities suggested by its effects on gene expression in Arabidopsis thaliana. Future research should focus on elucidating the specific signaling pathways it modulates, its broader spectrum of bioactivity, and its potential as a lead compound for agrochemical or pharmaceutical development.
References
-
Macias-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PMC. [Link]
-
Macias-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. [Link]
-
Hines, W. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]
-
Wikipedia. Nitration. Wikipedia. [Link]
-
University of Colorado Boulder. Aromatic Nitration. University of Colorado Boulder. [Link]
- Google Patents. (1946). Production of para nitroacetanilide.
Sources
- 1. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2406578A - Production of para nitroacetanilide - Google Patents [patents.google.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. Aromatic Nitration [cs.gordon.edu]
- 8. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
